Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Overview
Description
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is a synthetic compound that features a glycine moiety linked to a benzotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- typically involves the acylation of glycine with a benzotriazinone derivative. One common method includes the reaction of glycine with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor, particularly in the context of diabetes treatment.
Biological Studies: Used in studies exploring its interactions with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- involves its interaction with specific molecular targets, such as enzymes. The benzotriazinone moiety can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2,4-dichlorobenzoyl)-, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl ester
- N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides
Uniqueness
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is unique due to its specific structural configuration, which combines the properties of glycine and benzotriazinone. This unique structure allows it to interact with biological targets in a distinct manner, offering potential advantages in medicinal chemistry and other applications .
Properties
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-9(12-5-10(17)18)6-15-11(19)7-3-1-2-4-8(7)13-14-15/h1-4H,5-6H2,(H,12,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSRNLLHXLNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365711 | |
Record name | Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109827-41-0 | |
Record name | Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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